N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}acetamide; oxalic acid is a hybrid molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a piperazine-acetamide moiety substituted with a furan-2-yl-2-oxoethyl group. The oxalic acid component likely acts as a counterion to enhance solubility.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKSLHWCGGLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and furan intermediates, followed by their coupling with the piperazine derivative. The final step involves the formation of the acetamide linkage and the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis :
-
Basic Hydrolysis :
In analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ), hydrolysis yields 2,3-dihydro-1,4-benzodioxin-6-amine and acetic acid derivatives. Oxalic acid may catalyze this process by lowering the reaction pH.
Reactivity of the Piperazine Moiety
The piperazine ring participates in nucleophilic substitution and salt formation:
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | Quaternary ammonium salts |
| Acylation | Acid chlorides, room temperature | N-acylated piperazine derivatives |
| Salt Formation | Oxalic acid (pH < 3) | Piperazinium oxalate complexes |
For instance, the piperazine group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide forms stable salts with oxalic acid to enhance solubility.
Furan Ring Oxidation
The furan-2-yl group is prone to oxidation, particularly under acidic or enzymatic conditions:
In compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , oxidation of the furan ring leads to ring-opening products.
Oxalic Acid Interactions
Oxalic acid acts as a counterion and influences reactivity:
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Protonation : Deprotonates basic nitrogen atoms in the piperazine ring, forming stable ionic pairs.
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Chelation : Binds metal ions (e.g., Fe³⁺, Ca²⁺), potentially altering bioavailability.
Sulfanyl Group Reactivity
In analogs with sulfanyl (-S-) groups (e.g., 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ):
-
Oxidation :
-
Nucleophilic Substitution :
Thermal Degradation
Thermogravimetric analysis (TGA) of related benzodioxin derivatives shows decomposition above 200°C, producing CO₂, H₂O, and nitrogenous byproducts .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzodioxin core structure, which is known for its biological activity. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with piperazine and furan-based moieties. The following general synthetic pathway can be outlined:
- Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]-dioxin, various functional groups are introduced through electrophilic substitution reactions.
- Piperazine Attachment : The piperazine ring is synthesized separately and then attached to the benzodioxin derivative.
- Furan Incorporation : Furan derivatives are introduced via condensation reactions to form the final product.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities by inhibiting specific kinases involved in tumor growth. For instance, studies on related benzodioxin derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antidiabetic Effects
Recent investigations into related acetamide derivatives have demonstrated their potential as α-glucosidase inhibitors, which can help manage blood sugar levels in diabetic patients. The mechanism involves competitive inhibition of the enzyme responsible for carbohydrate digestion .
Neuroprotective Activities
Compounds containing benzodioxin structures are being explored for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. They may exert their effects through modulation of cholinergic signaling pathways .
Case Study 1: Anticancer Activity
A study synthesized several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)acetamide and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to control groups, suggesting a strong anticancer potential.
Case Study 2: Antidiabetic Screening
Another investigation focused on the α-glucosidase inhibitory activity of synthesized compounds based on the target structure. The results indicated that several compounds exhibited IC50 values lower than standard drugs used in diabetes management, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxin Derivatives
The benzodioxin moiety is shared with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (). Key differences include:
- Substituents : The target compound replaces the pyrazolo-pyrazine and dimethoxyphenyl groups with a piperazine-furan chain.
- Molecular Weight : ’s compound has a molecular formula of C₂₄H₂₂N₄O₆ (MW: 462.46 g/mol), while the target compound’s estimated MW is higher (~500–550 g/mol) due to the piperazine and oxalic acid components.
- Bioactivity : Pyrazolo-pyrazine derivatives often exhibit kinase inhibition or antimicrobial activity, whereas piperazine-furan systems may modulate serotonin or dopamine receptors .
Table 1: Benzodioxin-Based Compounds Comparison
Piperazine-Containing Analogs
Piperazine is a common pharmacophore in drug design. Notable comparisons include:
- 2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-((2S)-oxetan-2-ylmethyl)-1H-benzimidazole-6-carboxylic acid (): Structural Differences: Piperidine (6-membered) vs. piperazine (6-membered with two nitrogens). Piperazine’s basicity may enhance solubility compared to piperidine.
Table 2: Piperazine/Piperidine Derivatives
Furan and Oxadiazole Heterocycles
Furan rings (target compound) and oxadiazoles (–2) are bioisosteres.
- Furan : Enhances metabolic stability and π-π stacking in receptor binding.
- Oxadiazole : Found in –2’s synthesized compounds, which showed improved yields (70–85%) under cesium carbonate/DMF conditions. The target compound’s furan may offer similar synthetic efficiency .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}acetamide; oxalic acid is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including enzyme inhibition studies, antitumor effects, and other pharmacological properties.
Chemical Structure and Properties
The compound consists of a benzodioxin moiety linked to a piperazine derivative and an acetamide group, with oxalic acid as a counterion. The molecular formula is , and it has unique structural features that contribute to its biological activity.
Enzyme Inhibition Studies
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Alpha-Glucosidase Inhibition :
- The compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme critical in carbohydrate metabolism. In studies involving various derivatives, the compounds demonstrated weak to moderate inhibitory activities against alpha-glucosidase.
- For example, in one study, the synthesized derivatives exhibited IC50 values ranging from 30 μM to 60 μM, indicating potential as anti-diabetic agents .
- Acetylcholinesterase Inhibition :
Antitumor Activity
The antitumor potential of this compound was assessed using various cancer cell lines. The results indicated that certain derivatives exhibited notable cytotoxic effects:
- Cell Line Testing :
- Compounds derived from the parent structure were tested against A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358 (lung cancer) cell lines.
- For instance, one derivative demonstrated an IC50 of 8.78 μM against A549 cells in 2D cultures but showed reduced activity in 3D cultures, highlighting the importance of testing conditions on drug efficacy .
Case Study 1: Antidiabetic Potential
In a study focusing on the anti-diabetic properties of similar compounds, derivatives of benzodioxin were synthesized and tested for their α-glucosidase inhibitory activity. The results showed that while some compounds had moderate activity, others were less effective. This variability underscores the need for further optimization of chemical structures to enhance efficacy .
Case Study 2: Antitumor Efficacy
A recent investigation into the antitumor effects of benzodioxin derivatives revealed that specific modifications led to improved cytotoxicity against various cancer cell lines. For example, a modified derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a novel anticancer agent .
Data Tables
| Compound Name | IC50 (μM) | Target Enzyme/Cell Line | Activity Level |
|---|---|---|---|
| Compound A | 30 | α-Glucosidase | Weak |
| Compound B | 8.78 | A549 | Moderate |
| Compound C | 15 | HCC827 | Moderate |
| Compound D | 5.52 | NCI-H358 | High |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the benzodioxane core followed by piperazine coupling. Key steps include:
- Nucleophilic substitution for acetamide bond formation.
- Mitsunobu or Ullmann coupling for furan-2-yl-oxoethyl-piperazine attachment.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Bases like KCO or NaH facilitate deprotonation .
- Temperature control : Maintain 50–80°C to avoid decomposition of heat-sensitive intermediates .
- Yield Optimization : Use stoichiometric excess (1.2–1.5 eq) of reactive intermediates and monitor via TLC/HPLC .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
Q. What in vivo models are suitable for preliminary biological activity assessment?
- Methodological Answer :
- Formalin-induced edema in rats : Measures anti-exudative activity via paw volume changes (dose: 10–50 mg/kg, i.p.) .
- Pharmacokinetic profiling : Administer compound with oxalic acid (1:1 molar ratio) to assess bioavailability .
Advanced Research Questions
Q. How can synthetic pathways be optimized for scalability and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent, catalyst ratio, temperature) .
- Continuous flow chemistry : Reduces side reactions in piperazine coupling steps .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify dominant forms .
- DFT calculations : Compare predicted vs. observed XRD patterns (tolerance: ±0.2° 2θ) .
- Dynamic vapor sorption (DVS) : Assess humidity-induced phase transitions .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Modify substituents on the benzodioxane (e.g., methoxy vs. nitro groups) or piperazine (e.g., alkyl vs. aryl groups) .
- Biological testing matrix :
| Analog | Modification | Bioactivity (IC) |
|---|---|---|
| A | 4-Fluoro-benzodioxane | 12 nM (EGFR inhibition) |
| B | Piperazine-cyclopropyl | 45 nM (anti-inflammatory) |
Q. What advanced methodologies validate polymorphic forms and their pharmacokinetic impact?
- Methodological Answer :
- In vitro dissolution : Compare solubility of Form I (high crystallinity) vs. Form II (amorphous) in simulated gastric fluid .
- Pharmacodynamic profiling : Administer polymorphs to rat models and measure plasma concentration-time curves (AUC differences >20% indicate clinical relevance) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
